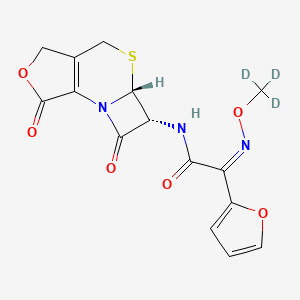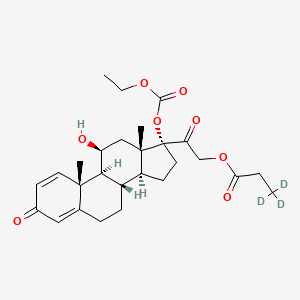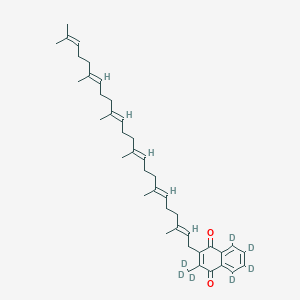
Menaquinone 6-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menaquinone 6-d7 is a deuterated form of menaquinone, a type of vitamin K2. Menaquinones are a group of compounds that play a crucial role in the electron transport chain in bacteria and are also involved in human health, particularly in bone and cardiovascular health. The “d7” designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the metabolism and pharmacokinetics of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of menaquinone 6-d7 typically involves the incorporation of deuterium into the menaquinone structure. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process often starts with the synthesis of the naphthoquinone core, followed by the introduction of the isoprenoid side chain. Deuterium can be introduced at different stages of the synthesis, depending on the desired labeling pattern.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified bacteria that can incorporate deuterium into the menaquinone structure. This method is advantageous as it allows for the production of large quantities of the compound with high isotopic purity. The fermentation process is followed by extraction and purification steps to isolate the deuterated menaquinone.
Análisis De Reacciones Químicas
Types of Reactions
Menaquinone 6-d7 can undergo various chemical reactions, including:
Oxidation: The naphthoquinone core can be oxidized to form different quinone derivatives.
Reduction: The quinone can be reduced to hydroquinone, which is an important intermediate in many biological processes.
Substitution: The isoprenoid side chain can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Menaquinone 6-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Used to study the metabolism and function of vitamin K2 in biological systems.
Medicine: Investigated for its potential therapeutic effects in bone and cardiovascular health.
Industry: Used in the development of dietary supplements and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of menaquinone 6-d7 involves its role in the electron transport chain, where it acts as an electron carrier. In this process, this compound undergoes redox reactions, cycling between its oxidized (quinone) and reduced (hydroquinone) forms. This electron transfer is crucial for the production of ATP, the energy currency of the cell. Additionally, this compound is involved in the carboxylation of certain proteins, which is essential for their biological activity.
Comparación Con Compuestos Similares
Menaquinone 6-d7 can be compared with other menaquinones, such as menaquinone-4 (MK-4) and menaquinone-7 (MK-7). While all menaquinones share a similar naphthoquinone core, they differ in the length and saturation of their isoprenoid side chains. This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where isotopic labeling is required.
List of Similar Compounds
- Menaquinone-4 (MK-4)
- Menaquinone-7 (MK-7)
- Menaquinone-9 (MK-9)
- Menaquinone-13 (MK-13)
These compounds vary in their biological activity and applications, but all play important roles in human health and bacterial physiology.
Propiedades
Fórmula molecular |
C41H56O2 |
|---|---|
Peso molecular |
587.9 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+/i8D3,9D,10D,26D,27D |
Clave InChI |
PFRQBZFETXBLTP-RHPRSEIYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





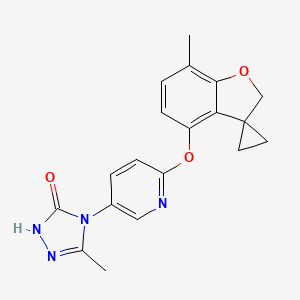
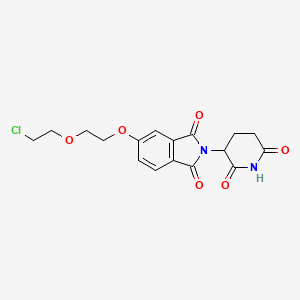

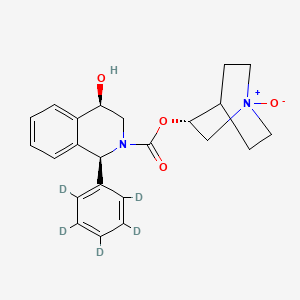
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
